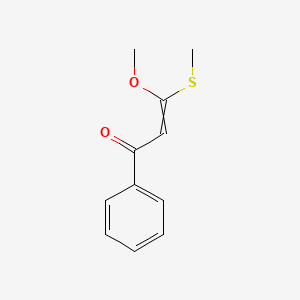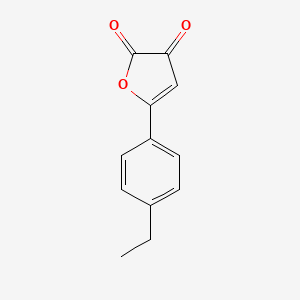
5-(4-Ethylphenyl)furan-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethylphenyl)furan-2,3-dione: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of the 4-ethylphenyl group attached to the furan ring makes this compound unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(4-Ethylphenyl)furan-2,3-dione can be achieved through the Paal-Knorr furan synthesis. This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. The reaction typically requires a strong acid catalyst such as trifluoroacetic acid and can be carried out under mild conditions .
Industrial Production Methods:
Industrial production of this compound may involve the use of microwave-assisted Paal-Knorr reactions to enhance reaction rates and yields. This method allows for the efficient synthesis of polysubstituted furans, including this compound .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the electrophilic sites of the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans with various functional groups.
Scientific Research Applications
Chemistry:
5-(4-Ethylphenyl)furan-2,3-dione is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a precursor for various chemical reactions .
Biology:
It can be used in the synthesis of pharmaceuticals and agrochemicals .
Medicine:
Research is ongoing to explore the potential medicinal properties of this compound. It may have applications in the development of new drugs and therapeutic agents .
Industry:
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)furan-2,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Furan-2,3-dione: Lacks the 4-ethylphenyl group, making it less hydrophobic and potentially less reactive.
5-Phenylfuran-2,3-dione: Similar structure but without the ethyl group, leading to different chemical properties.
5-(4-Methylphenyl)furan-2,3-dione: Contains a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
Uniqueness:
5-(4-Ethylphenyl)furan-2,3-dione is unique due to the presence of the 4-ethylphenyl group, which enhances its hydrophobicity and potentially increases its reactivity in certain chemical reactions. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
132680-91-2 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(4-ethylphenyl)furan-2,3-dione |
InChI |
InChI=1S/C12H10O3/c1-2-8-3-5-9(6-4-8)11-7-10(13)12(14)15-11/h3-7H,2H2,1H3 |
InChI Key |
OPGZZLVMLDJTBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


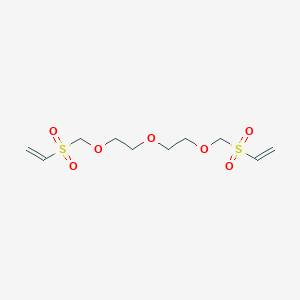
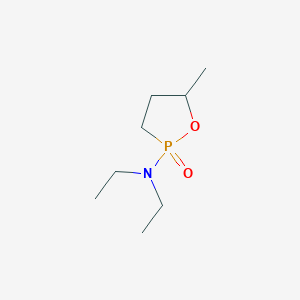


![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
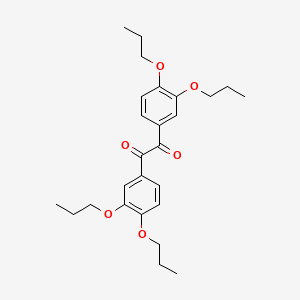


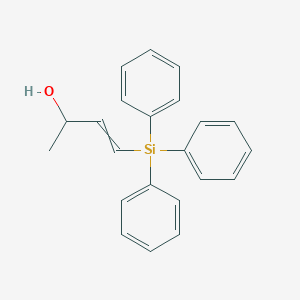
![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)

